molecular formula C22H19N3O5S B3706194 (E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide

(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3706194
M. Wt: 437.5 g/mol
InChI Key: PWACWLMAKFXLHD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of sulfamoyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the sulfamoyl intermediate: This step involves the reaction of 3-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl intermediate.

    Coupling with nitrophenyl derivative: The sulfamoyl intermediate is then coupled with a nitrophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the final product: The final step involves the reaction of the coupled intermediate with a suitable reagent to form the this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, or other biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide: This compound lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide: This compound has a different position of the nitro group, which can influence its chemical properties and interactions.

    N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-ynamide:

The uniqueness of this compound lies in its specific combination of functional groups and (E)-configuration, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-16-4-2-6-19(14-16)24-31(29,30)21-11-9-18(10-12-21)23-22(26)13-8-17-5-3-7-20(15-17)25(27)28/h2-15,24H,1H3,(H,23,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACWLMAKFXLHD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.